Acetic acid;tridec-7-en-1-ol
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Overview
Description
Acetic acid;tridec-7-en-1-ol is an organic compound that combines the properties of acetic acid and tridec-7-en-1-ol. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. Tridec-7-en-1-ol is an unsaturated alcohol with a long carbon chain and a double bond at the seventh position. This compound is of interest due to its unique combination of functional groups, which can lead to diverse chemical behaviors and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridec-7-en-1-ol typically involves the esterification of acetic acid with tridec-7-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
CH3COOH+C13H25OH→CH3COOC13H25+H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The process typically includes the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The unreacted starting materials can be recycled to improve efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tridec-7-en-1-ol can undergo various chemical reactions, including:
Esterification: As mentioned, it can be formed through esterification.
Hydrolysis: The ester bond can be hydrolyzed back to acetic acid and tridec-7-en-1-ol in the presence of water and an acid or base catalyst.
Oxidation: The alcohol group in tridec-7-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in tridec-7-en-1-ol can be reduced to form a saturated alcohol.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, heating.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Major Products
Hydrolysis: Acetic acid and tridec-7-en-1-ol.
Oxidation: Tridec-7-enal (aldehyde) or tridec-7-enoic acid (carboxylic acid).
Reduction: Tridecan-1-ol (saturated alcohol).
Scientific Research Applications
Acetic acid;tridec-7-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of acetic acid;tridec-7-en-1-ol depends on its chemical structure and the functional groups present. The ester bond can undergo hydrolysis, releasing acetic acid and tridec-7-en-1-ol, which can then interact with various molecular targets. Acetic acid can act as a weak acid, donating protons and participating in acid-base reactions. Tridec-7-en-1-ol can interact with lipid membranes due to its hydrophobic long carbon chain, potentially disrupting membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.
Tridec-7-en-1-ol: An unsaturated alcohol with applications in the fragrance industry.
Ethyl acetate: An ester formed from acetic acid and ethanol, commonly used as a solvent.
Uniqueness
Acetic acid;tridec-7-en-1-ol is unique due to its combination of a carboxylic acid and a long-chain unsaturated alcohol. This dual functionality allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in different fields .
Properties
CAS No. |
56577-30-1 |
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Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
acetic acid;tridec-7-en-1-ol |
InChI |
InChI=1S/C13H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h6-7,14H,2-5,8-13H2,1H3;1H3,(H,3,4) |
InChI Key |
DUXHPCUIYXFENO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCO.CC(=O)O |
Origin of Product |
United States |
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